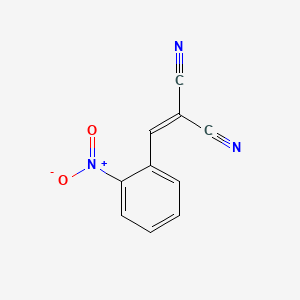

(2-Nitrobenzylidene)malononitrile

Vue d'ensemble

Description

(2-Nitrobenzylidene)malononitrile is an organic compound with the molecular formula C10H5N3O2. It is a derivative of benzylidene malononitrile, characterized by the presence of a nitro group at the ortho position of the benzylidene ring. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals, specialty chemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2-Nitrobenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with active methylene compounds such as malononitrile. The reaction is usually catalyzed by bases like piperidine or pyridine and can be carried out in various solvents, including ethanol and water .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs solid catalysts such as hydrotalcites. These catalysts enhance the reaction efficiency and selectivity, making the process more environmentally friendly. For instance, Ti-Al-Mg hydrotalcite has been found to be highly effective in catalyzing the Knoevenagel condensation of benzaldehyde with malononitrile .

Analyse Des Réactions Chimiques

Reaction Conditions

-

Catalysts : NiCu@MWCNT nanohybrids or Fe₃O₄ magnetic nanoparticles are commonly used, enabling high yields under mild conditions.

-

Solvent Systems : A water/methanol mixture (1:1) significantly enhances reaction efficiency, with yields reaching 96% in 25 minutes .

-

Temperature : Reactions are typically conducted at room temperature (25°C) or slightly elevated temperatures (e.g., reflux in ethanol) .

Reaction Mechanism

The mechanism involves:

-

Deprotonation of malononitrile by the catalyst to form an enolate.

-

Nucleophilic attack of the enolate on the carbonyl carbon of 4-nitrobenzaldehyde.

-

Elimination of water, forming the conjugated benzylidene structure .

Yield Optimization

Electron-withdrawing groups like -NO₂ on the benzaldehyde enhance reactivity, enabling shorter reaction times (10–25 minutes) compared to electron-donating substituents (e.g., -CH₃, -OCH₃) .

Electrophilicity and Reactivity

The nitro group (-NO₂) in 2-(4-nitrobenzylidene)malononitrile acts as a strong electron-withdrawing substituent, increasing the electrophilicity of the compound. This property facilitates:

Key Reactions

-

Diels-Alder Cycloaddition : Forms six-membered rings with dienes (e.g., anthracene derivatives).

-

Nucleophilic Substitution : Reacts with amines, alcohols, or thiolates under basic conditions .

-

Heterocyclic Synthesis : Generates pyrazoles, pyrimidines, and other nitrogen-containing rings via cyclocondensation .

| Reaction Type | Key Partners | Product Examples |

|---|---|---|

| Diels-Alder | Anthracene derivatives | 9,10-Dihydroanthracene derivatives |

| Cyclocondensation | Hydrazines, amidrazones | Pyrazoles, triazines |

| Nucleophilic Substitution | Amines, thiols | Amino/nitrogen heterocycles |

Biological Activity

-

Antimicrobial Properties : Derivatives exhibit potent activity against bacterial and fungal strains, attributed to the nitro group’s ability to disrupt cellular processes .

-

Anticancer Potential : Studies show cytotoxic effects against cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values in the micromolar range .

-

Tyrosinase Inhibition : 2-(4-nitrobenzylidene)malononitrile derivatives inhibit tyrosinase, a key enzyme in melanogenesis, making them candidates for skin-whitening cosmetics .

Industrial Uses

-

Pharmaceutical Intermediates : Serves as a scaffold for synthesizing bioactive heterocycles .

-

Dye and Pigment Synthesis : Used in the production of azo dyes and fluorescent materials due to its conjugated structure .

Structural Variants

| Compound | Substituent | Reactivity | Yield |

|---|---|---|---|

| 2-(4-Methylbenzylidene)malononitrile | -CH₃ | Lower (electron-donating) | 95% |

| 2-(4-Trifluoromethylbenzylidene)malononitrile | -CF₃ | Higher (electron-withdrawing) | 96% |

| 2-(4-Hydroxybenzylidene)malononitrile | -OH | Moderate (H-bonding) | 95% |

Catalyst Efficiency

| Catalyst | Reaction Time (min) | Yield |

|---|---|---|

| NiCu@MWCNT | 10–25 | 96% |

| Fe₃O₄ nanoparticles | 30–60 | 85–92% |

| SO₃H-AA@MNP | 40 | 90% |

Applications De Recherche Scientifique

Biological Activities

Research has indicated that (2-Nitrobenzylidene)malononitrile exhibits several biological activities, particularly:

- Antimicrobial Properties : Studies have shown that derivatives of malononitrile can inhibit the growth of various microbial strains.

- Anticancer Potential : Compounds similar to this compound demonstrate cytotoxic effects against certain cancer cell lines, suggesting potential use in cancer therapy .

Applications in Pharmaceuticals

The compound serves as a precursor for synthesizing biologically active compounds, particularly in drug development. Its ability to form heterocycles makes it valuable for creating new pharmaceutical agents. Notably, it has been utilized in synthesizing pyrazoles and pyrimidines—important scaffolds in many drugs .

Material Science Applications

In material science, this compound is being explored for its role in developing organic materials:

- Fluorescent Probes : Its structure allows it to function as a fluorescent probe, which can be used in various analytical applications.

- Organic Synthesis : The compound is also used as an intermediate in the production of specialty chemicals and polymers.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound through Knoevenagel condensation demonstrated high yields under optimized conditions. The synthesized compound was characterized using NMR spectroscopy and melting point determination, confirming its purity and structural integrity .

In another study evaluating the biological activity of this compound derivatives, researchers found significant cytotoxic effects against specific cancer cell lines. The presence of the nitro group was correlated with enhanced biological activity, indicating potential therapeutic applications .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Precursor for heterocycles |

| Pharmaceuticals | Antimicrobial and anticancer agents |

| Material Science | Fluorescent probes and specialty chemicals |

Mécanisme D'action

The mechanism of action of (2-Nitrobenzylidene)malononitrile primarily involves its reactivity towards nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, makes the benzylidene ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations, including the synthesis of complex organic molecules. The molecular targets and pathways involved in its biological activities are still under investigation, with ongoing research focusing on its interactions with cellular components and enzymes .

Comparaison Avec Des Composés Similaires

Benzylidene malononitrile: Lacks the nitro group, making it less reactive towards nucleophiles.

(4-Nitrobenzylidene)malononitrile: Has the nitro group at the para position, which affects its reactivity and properties.

(3-Nitrobenzylidene)malononitrile: Has the nitro group at the meta position, leading to different chemical behavior.

Uniqueness: This positional isomerism allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound for various research and industrial applications .

Activité Biologique

(2-Nitrobenzylidene)malononitrile, also known by its chemical identifier 2826-30-4, has garnered attention in medicinal chemistry due to its promising biological activities. This compound is primarily recognized for its potential antimicrobial and anticancer properties, which are attributed to its unique structural characteristics and reactivity.

Chemical Structure and Properties

The structure of this compound features a nitro group attached to a benzylidene moiety linked to malononitrile. This configuration enhances its reactivity and biological activity compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₄O₂ |

| Molecular Weight | 194.17 g/mol |

| Melting Point | 143-145 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

In vitro studies demonstrate that the compound can disrupt bacterial cell membranes, leading to cell lysis and death. The presence of the nitro group enhances its interaction with microbial targets, contributing to its efficacy .

Anticancer Properties

This compound has shown potential as an anticancer agent. Preclinical studies have indicated its ability to induce apoptosis in various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound appears to modulate key signaling pathways associated with cell proliferation and survival, particularly through the inhibition of specific kinases involved in cancer progression .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Studies utilizing fluorescence spectroscopy and NMR have shown that it can bind selectively to certain targets, influencing their activity.

- Enzyme Interaction : The compound acts as a substrate in biochemical reactions, particularly in the Knoevenagel condensation reaction, where it interacts with aldehydes and ketones.

- Cell Signaling Modulation : It influences cellular signaling pathways by altering gene expression and cellular metabolism, which can lead to enhanced oxygen consumption and tissue regeneration in nervous systems .

Case Studies

Several studies have documented the biological effects of this compound:

- A study highlighted its cytotoxic effects against MCF-7 cells, reporting a dose-dependent response with IC50 values indicating significant potency at low concentrations .

- Another investigation focused on its antimicrobial efficacy against resistant strains of bacteria, demonstrating that it could serve as a lead compound for developing new antibiotics .

Dosage Effects in Animal Models

Experimental studies on animal models have shown that the dosage of this compound significantly affects its biological activity. At lower doses, it has been observed to enhance regenerative processes in nervous tissues while higher doses may exhibit cytotoxic effects on healthy cells .

Propriétés

IUPAC Name |

2-[(2-nitrophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2/c11-6-8(7-12)5-9-3-1-2-4-10(9)13(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGESGQINLPXOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182510 | |

| Record name | Malononitrile, (o-nitrobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2826-30-4 | |

| Record name | (2-Nitrobenzylidene)malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzalmalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52861 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, (o-nitrobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrobenzalmalononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FWF836MFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.